molecular formula C18H19N3O4 B2505186 Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate CAS No. 65639-58-9

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

Cat. No.: B2505186
CAS No.: 65639-58-9
M. Wt: 341.367
InChI Key: GFBKCJHXEKDMDZ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C18H19N3O4. It is a solid substance with a molecular weight of 341.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate typically involves the nitration of methyl 4-(4-phenylpiperazin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its structural features make it a valuable compound for research in multiple scientific disciplines .

Properties

IUPAC Name

methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKCJHXEKDMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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